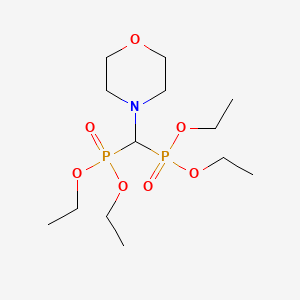![molecular formula C27H60N3PS B3820593 ({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine](/img/structure/B3820593.png)
({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine
Descripción general
Descripción
({bis[(diisobutylamino)methyl]phosphorothioyl}methyl)diisobutylamine, commonly known as BEMP, is a phosphorothioate compound that has been widely used in scientific research for its unique properties. BEMP is a potent inhibitor of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This makes BEMP a valuable tool for studying the role of acetylcholine in various physiological processes.
Mecanismo De Acción
BEMP works by inhibiting the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the synapse. This increase in acetylcholine levels can lead to enhanced neurotransmission and can have a variety of physiological effects.
Biochemical and physiological effects:
BEMP has been shown to have a variety of biochemical and physiological effects. It has been shown to enhance cognitive function and memory in animal models, and it has also been shown to have neuroprotective effects. Additionally, BEMP has been shown to have anti-inflammatory effects and has been studied as a potential treatment for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BEMP in lab experiments is its potency as an acetylcholinesterase inhibitor. This allows for precise control over acetylcholine levels and can be useful in studying the effects of acetylcholine on various physiological processes. However, one limitation of using BEMP is its potential toxicity. Careful dosing and handling are necessary to ensure the safety of researchers and lab animals.
Direcciones Futuras
There are many potential future directions for research involving BEMP. One area of interest is the use of BEMP as a treatment for neurodegenerative diseases such as Alzheimer's disease. BEMP has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Additionally, BEMP may be useful in studying the role of acetylcholine in other physiological processes such as inflammation, immune function, and cardiovascular function.
Aplicaciones Científicas De Investigación
BEMP has been used extensively in scientific research as a tool to study acetylcholine signaling in various physiological systems. It has been used to study the role of acetylcholine in the central nervous system, as well as in the peripheral nervous system, neuromuscular junctions, and other physiological processes.
Propiedades
IUPAC Name |
N-[bis[[bis(2-methylpropyl)amino]methyl]phosphinothioylmethyl]-2-methyl-N-(2-methylpropyl)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H60N3PS/c1-22(2)13-28(14-23(3)4)19-31(32,20-29(15-24(5)6)16-25(7)8)21-30(17-26(9)10)18-27(11)12/h22-27H,13-21H2,1-12H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXGOXDCBAVMPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)CP(=S)(CN(CC(C)C)CC(C)C)CN(CC(C)C)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H60N3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[bis[[bis(2-methylpropyl)amino]methyl]phosphinothioylmethyl]-2-methyl-N-(2-methylpropyl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[benzyl(methyl)amino]methyl}-1-methyl-4(1H)-quinazolinone](/img/structure/B3820521.png)
![2,3,5-trimethyl-1,2,3,4-tetrahydropyrimido[1,6-a]indole hydrochloride](/img/structure/B3820530.png)


![1,2,4-trimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole dihydrochloride](/img/structure/B3820540.png)
![potassium 2-[(3-methyl-2-oxido-4-isoxazolyl)diazenyl]-5-nitrobenzenesulfonate](/img/structure/B3820547.png)

![1-(3,4-dichlorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820558.png)
![1-(4-methoxyphenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine 2-butenedioate](/img/structure/B3820564.png)

![N-[(1-mesityl-1H-pyrrol-2-yl)methyl]cyclohexanamine 2-butenedioate](/img/structure/B3820588.png)
![O,O-diisopropyl [(di-tert-butylphosphorothioyl)methyl]phosphonothioate](/img/structure/B3820598.png)

